Trp-tyr
Overview
Description
Synthesis Analysis
Research on the synthesis of Trp-Tyr has explored the incorporation of noncanonical amino acids into proteins, highlighting the engineering of tRNA and aminoacyl-tRNA synthetase. For instance, Rauch et al. (2016) investigated the optimization of tRNA(Tyr) for improved noncanonical amino acid incorporation, finding that specific mutations enhance synthesis efficiency (Rauch, Porter, Mehl, Perona, 2016). Additionally, Kiga et al. (2002) engineered a tyrosyl-tRNA synthetase to preferentially recognize a modified tyrosine for site-specific protein incorporation, demonstrating the potential for precise manipulation of amino acid incorporation in synthetic biology (Kiga et al., 2002).
Molecular Structure Analysis
The molecular structure of Trp-Tyr and its related enzymes has been a subject of extensive study. Doublié et al. (1995) revealed a surprising homology between tryptophanyl-tRNA synthetase and tyrosyl-tRNA synthetase, highlighting the evolutionary relationship and structural similarities between these enzymes, which are crucial for understanding the molecular basis of Trp-Tyr synthesis (Doublié, Bricogne, Gilmore, Carter, 1995).
Chemical Reactions and Properties
The chemical properties of Trp-Tyr, particularly in the context of tRNA synthetases, have been explored to understand its synthesis and function. Studies have focused on the catalytic mechanisms of tyrosyl-tRNA synthetase, such as the work by Xin, Li, and First (2000), which delved into the stabilization of the transition state during the transfer of tyrosine to tRNA(Tyr), offering insights into the chemical underpinnings of aminoacylation reactions (Xin, Li, First, 2000).
Physical Properties Analysis
Investigating the physical properties of Trp-Tyr involves examining the stability, solubility, and structural dynamics of the dipeptide and its precursors. While specific studies directly addressing these aspects of Trp-Tyr were not identified, research on the aminoacyl-tRNA synthetases that catalyze the formation of such dipeptides provides indirect insights into their physical properties.
Chemical Properties Analysis
The chemical properties of Trp-Tyr, such as reactivity, interaction with enzymes, and participation in peptide bond formation, are closely tied to its synthesis and the function of related enzymes. For example, the study by Larson et al. (2011) on the double-length tyrosyl-tRNA synthetase from Leishmania major, which forms an asymmetric pseudo-dimer, sheds light on the enzyme's unique structural features that could influence the chemical behavior of Trp-Tyr (Larson et al., 2011).
Scientific Research Applications
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Protein Crosslinking
- Field : Biochemistry .
- Application : Dityrosine and ditryptophan bonds have been implicated in protein crosslinking, which is associated with oxidative stress conditions including those involved in neurodegenerative pathologies and age-related processes .
- Methods : Exposure of free Tyr and Trp to a high concentration of carbonate anion radicals (CO3˙−), under anaerobic conditions, results in the formation of Tyr–Trp species, as well as dityrosine and ditryptophan crosslinks .
- Results : The methods reported allow the generation of significant yields of isolated Tyr–Trp adducts and their characterization . This technology should facilitate the detection, and examination of the biological consequences of Tyr–Trp crosslink formation in complex systems .
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Protein Structure Analysis
- Field : Biochemistry .
- Application : Trp residues situated in different elements of secondary structure of the proteins of different structural classes .
- Methods : The average surface accessibility for Trp residues is checked with the help of two-tailed t test for average values .
- Results : The study provides insights into the microenvironment of tryptophan residues in proteins .
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Peptide Functionalization
- Field : Biochemistry .
- Application : 18F-trifluoromethylation of peptides .
- Methods : When both Tyr and Trp are present in a peptide, 18F-trifluoromethylation occurs exclusively in the Trp residue .
- Results : The reaction is regioselective, as the C3 substituted product was the major product obtained for Tyr .
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Protein and Peptide Functionalization
- Field : Biochemistry .
- Application : Tyrosine residues have been used for the cleavage, functionalization, and conjugation of proteins and peptides . This has become an exploding field of research as tyrosine constitutes a robust alternative to lysine and cysteine-targeted traditional peptide/protein modification protocols .
- Methods : Selective Tyr modification is achieved enzymatically, chemically, or by genetically encoded non-natural amino acids . Selective peptide cleavage at Tyr sites have emerged as relevant tools in this context .
- Results : The development of more robust Tyr-targeting modification techniques, as well as the widespread application of these technologies in practical settings, such as the development of antibody-drug conjugates .
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Membrane Activity of Cationic Cell-Penetrating and Antimicrobial Peptides
- Field : Biophysics .
- Application : Tryptophan is involved in many different types of noncovalent interactions such as electrostatic and hydrophobic ones, but also in π-π, π-cation, π-anion and π-ion pair interactions . In membranotropic peptides and proteins, Trp locates preferentially at the water-membrane interface .
- Methods : In antimicrobial or cell-penetrating peptides (AMPs and CPPs respectively), Trp is well-known for its strong role in the capacity of these peptides to interact and affect the membrane organisation of both bacteria and animal cells at the level of the lipid bilayer .
- Results : This review gathers dedicated studies to show how unique are Trp properties, which should be taken into account to design future membranotropic peptides with expected antimicrobial or cell-penetrating activity .
Future Directions
properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c21-16(10-13-11-22-17-4-2-1-3-15(13)17)19(25)23-18(20(26)27)9-12-5-7-14(24)8-6-12/h1-8,11,16,18,22,24H,9-10,21H2,(H,23,25)(H,26,27)/t16-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYLDKGBCJGJGW-WMZOPIPTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90941418 | |
Record name | N-[2-Amino-1-hydroxy-3-(1H-indol-3-yl)propylidene]tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90941418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trp-tyr | |
CAS RN |
19653-76-0 | |
Record name | L-Tryptophyl-L-tyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19653-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tryptophyltyrosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019653760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[2-Amino-1-hydroxy-3-(1H-indol-3-yl)propylidene]tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90941418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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